5-[(4-Methylphenoxy)methyl]thiophene-2-carboxylic acid
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Overview
Description
5-[(4-Methylphenoxy)methyl]thiophene-2-carboxylic acid is a heterocyclic compound that features a thiophene ring substituted with a carboxylic acid group and a 4-methylphenoxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Methylphenoxy)methyl]thiophene-2-carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with sulfur sources such as phosphorus pentasulfide (P4S10).
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via the oxidation of a methyl group attached to the thiophene ring using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Attachment of the 4-Methylphenoxy Methyl Group: This step involves the nucleophilic substitution reaction where the thiophene ring is reacted with 4-methylphenoxy methyl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, optimized for yield and efficiency. This could include continuous flow reactors for the Paal-Knorr reaction and large-scale oxidation processes.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Methylphenoxy)methyl]thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, BH3
Substitution: NaH, K2CO3
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted thiophene derivatives
Scientific Research Applications
5-[(4-Methylphenoxy)methyl]thiophene-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[(4-Methylphenoxy)methyl]thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
- 4-Methylthiophene-2-carboxylic acid
- 5-Phenylisoxazole-4-carboxylic acid
- 4-Methyl-2-(2-thienyl)thiazole-5-carboxylic acid
Uniqueness
5-[(4-Methylphenoxy)methyl]thiophene-2-carboxylic acid is unique due to the presence of both a thiophene ring and a 4-methylphenoxy methyl group, which can confer distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
5-[(4-methylphenoxy)methyl]thiophene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3S/c1-9-2-4-10(5-3-9)16-8-11-6-7-12(17-11)13(14)15/h2-7H,8H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CABGQNXZLKJXNH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=CC=C(S2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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